molecular formula C8H3ClF3N3O2 B1403400 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole CAS No. 892414-50-5

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Cat. No.: B1403400
CAS No.: 892414-50-5
M. Wt: 265.57 g/mol
InChI Key: OZXNYYPMIUUHTH-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is a heterocyclic compound that features a trifluoromethyl group, a nitro group, and a chlorine atom attached to an azaindole core

Scientific Research Applications

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups are often used in the construction of fluorinated pharmacons , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

Trifluoromethyl groups are known to be valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . This suggests that the trifluoromethyl group in the compound could play a crucial role in its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole typically involves multi-step organic reactions. One common method includes the nitration of 6-chloro-3-(trifluoromethyl)indole followed by the introduction of the aza group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The reaction is usually carried out under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide or other nucleophilic reagents.

Major Products Formed:

    Reduction: 6-Chloro-4-amino-3-(trifluoromethyl)-7-azaindole.

    Substitution: 6-Methoxy-4-nitro-3-(trifluoromethyl)-7-azaindole.

Comparison with Similar Compounds

  • 6-Chloro-4-nitro-3-(trifluoromethyl)indole
  • 6-Chloro-4-nitro-3-(trifluoromethyl)pyridine
  • 6-Chloro-4-nitro-3-(trifluoromethyl)quinoline

Comparison: 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is unique due to the presence of the azaindole core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O2/c9-5-1-4(15(16)17)6-3(8(10,11)12)2-13-7(6)14-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXNYYPMIUUHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176736
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892414-50-5
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892414-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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